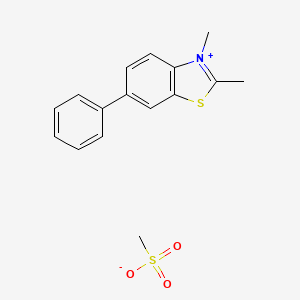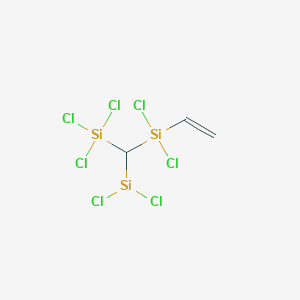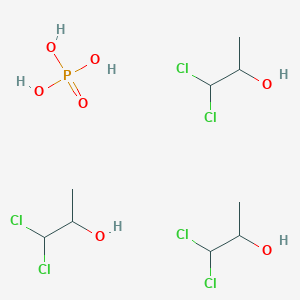
1,1-Dichloropropan-2-ol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloropropan-2-ol;phosphoric acid is a chemical compound with the molecular formula C9H21Cl6O7P It is a chlorinated organic compound that contains both dichloropropanol and phosphoric acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloropropan-2-ol can be synthesized through the chlorination of propan-2-ol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,1-dichloro derivative.
Industrial Production Methods
Industrial production of 1,1-Dichloropropan-2-ol;phosphoric acid involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the dichloro groups to chloro or hydroxy groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated ketones or aldehydes.
Reduction: Chloro or hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dichloropropan-2-ol;phosphoric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a reagent in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloropropan-2-ol;phosphoric acid involves its interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing toxic effects. The molecular targets and pathways involved include enzymes responsible for detoxification and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloropropan-2-ol: Another chlorinated propanol with similar chemical properties.
3-Monochloropropane-1,2-diol: A related compound with one chlorine atom and similar reactivity.
1,1-Dichloropropanone: A chlorinated ketone with similar structural features.
Uniqueness
1,1-Dichloropropan-2-ol;phosphoric acid is unique due to the presence of both dichloropropanol and phosphoric acid moieties
Propiedades
Número CAS |
144189-33-3 |
|---|---|
Fórmula molecular |
C9H21Cl6O7P |
Peso molecular |
484.9 g/mol |
Nombre IUPAC |
1,1-dichloropropan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6Cl2O.H3O4P/c3*1-2(6)3(4)5;1-5(2,3)4/h3*2-3,6H,1H3;(H3,1,2,3,4) |
Clave InChI |
ZPZPOYHVEHBJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
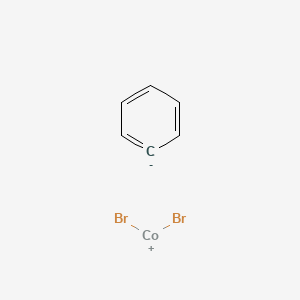
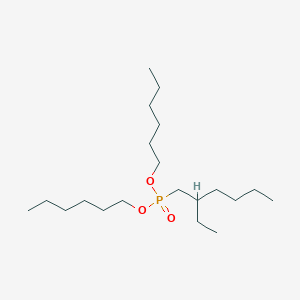
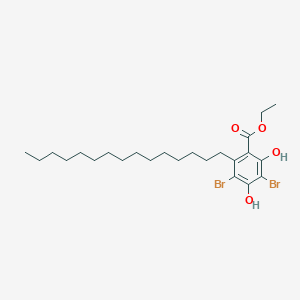
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
